METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE
Overview
Description
METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers . This compound is characterized by its unique structure, which includes a sulfinyl group attached to a diphenylmethane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid . This reaction can be optimized using microwave-assisted esterification, which has been shown to be more effective and efficient than conventional methods . The optimal conditions for this reaction include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using batch reactors. The reaction conditions are similar to those used in laboratory synthesis, but with adjustments to accommodate larger volumes and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Grignard reagents and organolithium compounds are commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various esters and acids.
Scientific Research Applications
METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing methanol and acetic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE can be compared with other esters such as methyl acetate and ethyl acetate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the sulfinyl group and the diphenylmethane moiety, which confer distinct chemical and physical properties . Similar compounds include:
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Properties
IUPAC Name |
methyl 2-[(S)-benzhydrylsulfinyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMZFATUMFWKEA-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652660 | |
Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-25-1, 865811-65-0 | |
Record name | Modafinil ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODAFINIL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BAP7W5TXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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